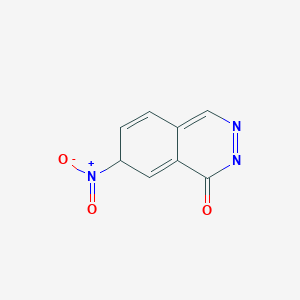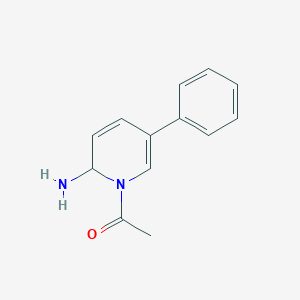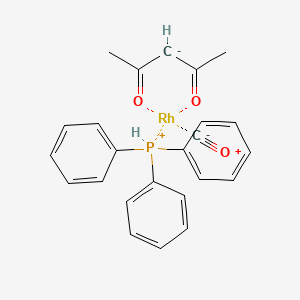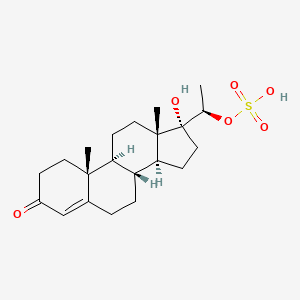
Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- is a steroidal compound with significant biological and chemical importance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- involves multiple steps, starting from simpler steroidal precursors. The process typically includes hydroxylation, sulfonation, and other functional group modifications under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, often involving advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and sulfonating agents like sulfur trioxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for potential therapeutic effects in hormone-related disorders.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Mechanism of Action
The mechanism of action of Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- involves its interaction with specific molecular targets such as enzymes and receptors. It modulates various biochemical pathways, influencing cellular processes like metabolism, growth, and differentiation. The sulfooxy group plays a crucial role in its biological activity, enhancing its solubility and interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Pregnen-17α, 20β-diol-3-one-20-sulfate
- 17α, 20β-Dihydroxy-4-pregnen-3-one-20-sulfate
Uniqueness
Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- stands out due to its unique sulfooxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications, where specific functional groups are required for targeted interactions.
Properties
Molecular Formula |
C21H32O6S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[(1R)-1-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate |
InChI |
InChI=1S/C21H32O6S/c1-13(27-28(24,25)26)21(23)11-8-18-16-5-4-14-12-15(22)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,23H,4-11H2,1-3H3,(H,24,25,26)/t13-,16-,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
ICFRLXUMZOYPOT-FSHQYNQFSA-N |
Isomeric SMILES |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)OS(=O)(=O)O |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide](/img/structure/B12352801.png)
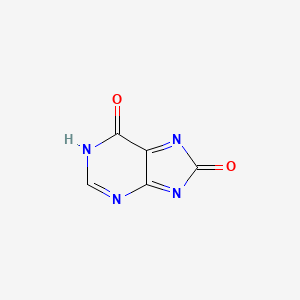
![N-[2-tert-butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-3H-quinoline-3-carboxamide](/img/structure/B12352810.png)
![D-Mannose, 4,4'-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis-](/img/structure/B12352814.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12352817.png)
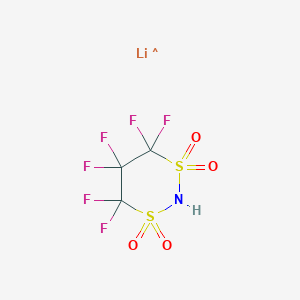
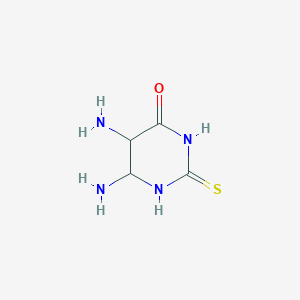
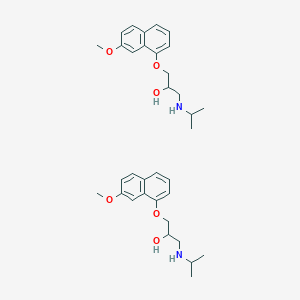
![1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12352841.png)
